1,2,3,5,6,7-Hexachloronaphthalene

描述

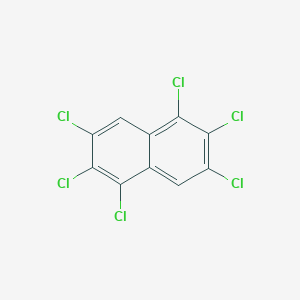

1,2,3,5,6,7-Hexachloronaphthalene is a chlorinated derivative of naphthalene, with the molecular formula C10H2Cl6 and a molecular weight of 334.84 g/mol . This compound is part of the polychlorinated naphthalenes (PCNs) family, which are known for their persistence in the environment and potential toxic effects.

准备方法

Synthetic Routes and Reaction Conditions: 1,2,3,5,6,7-Hexachloronaphthalene can be synthesized through the reductive dehalogenation of octachloronaphthalene using lithium aluminium hydride . This method involves the reduction of octachloronaphthalene in the presence of a strong reducing agent under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar chlorination and dehalogenation processes used in laboratory synthesis are scaled up for industrial production.

化学反应分析

Types of Reactions: 1,2,3,5,6,7-Hexachloronaphthalene undergoes various chemical reactions, including:

Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminium hydride (LiAlH4) is a common reducing agent.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

Oxidation: Chlorinated naphthoquinones.

Reduction: Less chlorinated naphthalenes.

Substitution: Hydroxylated or aminated naphthalenes.

科学研究应用

1,2,3,5,6,7-Hexachloronaphthalene has several applications in scientific research:

Biology: Research on its toxicological effects helps understand the impact of chlorinated compounds on biological systems.

Medicine: Studies on its potential effects on human health, including carcinogenicity and endocrine disruption.

Industry: It is used in the production of certain industrial chemicals and materials.

作用机制

The mechanism of action of 1,2,3,5,6,7-Hexachloronaphthalene involves its interaction with cellular components, leading to toxic effects. It can disrupt cellular membranes and interfere with enzyme functions, particularly those involved in the electron transport chain . This disruption can lead to oxidative stress, cellular damage, and apoptosis.

相似化合物的比较

1,2,3,4,6,7-Hexachloronaphthalene: Another hexachlorinated naphthalene with a different chlorine atom arrangement.

Octachloronaphthalene: A fully chlorinated naphthalene used as a precursor in the synthesis of hexachloronaphthalenes.

Uniqueness: 1,2,3,5,6,7-Hexachloronaphthalene is unique due to its specific chlorine atom arrangement, which influences its chemical reactivity and toxicological properties. Its distinct structure makes it a valuable compound for studying the effects of chlorination on naphthalene derivatives.

生物活性

1,2,3,5,6,7-Hexachloronaphthalene (HCN) is a member of the polychlorinated naphthalene (PCN) family, known for its significant biological activity and potential toxicological effects. This article delves into the compound's biological mechanisms, toxicological data, and comparative studies with similar compounds.

The biological activity of this compound primarily involves its interaction with cellular components. It binds to the aryl hydrocarbon receptor (AhR) , leading to the activation of various signaling pathways. This interaction can induce the expression of cytochrome P450 enzymes (CYP1A1 and CYP1A2), which are involved in the metabolism of xenobiotics and endogenous compounds. Additionally, HCN can generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage .

Summary of Toxicity Studies

Research has demonstrated that exposure to HCN can lead to various health issues in animal models. Below is a summary of key findings from toxicity studies:

- Liver Injury : Inhalation studies on rats indicated that exposure to HCN at concentrations as low as 1.16 mg/m³ for extended periods resulted in liver swelling and cellular damage. Higher concentrations led to significant weight loss and mortality .

- Endocrine Disruption : HCN has shown anti-androgenic properties in male rats by reducing reproductive organ weights. This disruption suggests potential implications for endocrine function in exposed organisms .

- Neurotoxicity : Studies indicate that HCN may disrupt neuronal growth and differentiation processes. Its structural similarities to other neurotoxic compounds raise concerns about its impact on neurological health .

Case Study Data

A notable case study assessed the effects of HCN on rats over several weeks:

| Exposure Type | Concentration (mg/m³) | Duration | Observed Effects |

|---|---|---|---|

| Inhalation | 1.16 | 134 days | Liver injury; swollen cells |

| Inhalation | 8.88 | 16 hours/day | Weight loss; high mortality |

| Feeding | 3 g per animal | 33 days | All subjects died |

| Feeding | 1 g per animal | 55 days | Moribund state; significant liver injury |

This data highlights the severe impact of HCN on liver function and overall health in test subjects .

Comparative Analysis with Similar Compounds

The biological activity of HCN can be compared with other chlorinated naphthalenes to understand its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,2,3,4,5-Hexachloronaphthalene | C₁₀H₂Cl₆ | High toxicity; different chlorination pattern |

| 1,2,3,6-Hexachloronaphthalene | C₁₀H₂Cl₆ | Exhibits neurotoxic effects similar to HCN |

| 1-Naphthol | C₁₀H₈O | Non-chlorinated; serves as a baseline for comparison |

The specific chlorination pattern of HCN influences its biological activity and environmental behavior compared to these compounds .

Ecological Impact

HCN's presence in aquatic and terrestrial ecosystems has raised concerns due to its potential ecological risks. Its ability to accumulate in organisms can lead to biomagnification within food webs. The compound's interactions with AhR-mediated mechanisms are particularly concerning for wildlife .

属性

IUPAC Name |

1,2,3,5,6,7-hexachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl6/c11-5-1-3-4(8(14)9(5)15)2-6(12)10(16)7(3)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLJCGGEQLNWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)C=C(C(=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1036886 | |

| Record name | 1,2,3,5,6,7-Hexachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103426-97-7 | |

| Record name | 1,2,3,5,6,7-Hexachloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103426-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5,6,7-Hexachloronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,5,6,7-Hexachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5,6,7-HEXACHLORONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N12KLT51QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where has 1,2,3,5,6,7-Hexachloronaphthalene been detected in the environment?

A1: Research indicates that this compound, along with its isomer 1,2,3,4,6,7-Hexachloronaphthalene, has been found in the blubber of harbor porpoises (Phocoena phocoena) from the Gulf of Gdańsk. [, ] This finding suggests its presence in the marine environment and potential for bioaccumulation in top predators.

Q2: What is the toxicological significance of this compound and related PCN congeners?

A2: While specific toxicological data for this compound may be limited, studies on related PCN congeners provide valuable insights. Research has shown that certain PCNs, particularly those with higher chlorination levels, can induce enzyme activity related to xenobiotic metabolism. [, ] Additionally, some PCN congeners have been identified as potent inducers of aryl hydrocarbon receptor (AhR) activity, which plays a crucial role in toxicological responses to various environmental pollutants. []

Q3: What is the significance of this compound's structure?

A3: The specific arrangement of chlorine atoms in this compound influences its chemical properties and potentially its biological activity. Researchers have successfully synthesized and characterized the crystal structure of both this compound and its isomer, 1,2,3,4,6,7-Hexachloronaphthalene. [, ] This structural information is valuable for understanding the compound's interactions with biological systems and developing analytical methods for its detection and quantification.

Q4: How is this compound analyzed in environmental samples?

A4: Studies analyzing PCNs, including this compound, in biological samples often employ sophisticated analytical techniques. [, ] A common approach involves a multi-step process:

Q5: What are the implications of finding this compound in harbor porpoises?

A5: The detection of this compound in harbor porpoises raises concerns about:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。